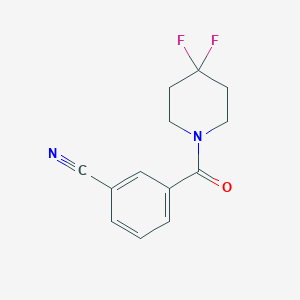

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N2O/c14-13(15)4-6-17(7-5-13)12(18)11-3-1-2-10(8-11)9-16/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMGPNZIDHPWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile typically involves the reaction of 4,4-difluoropiperidine with benzonitrile under specific conditions. One common method includes the use of 4,4-difluoropiperidine-1-carbonyl chloride as an intermediate . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can also participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives, while oxidation can yield different carbonyl-containing compounds.

Scientific Research Applications

The compound 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile has applications in scientific research, including chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules and is studied for its potential biological activity and interactions with biomolecules. Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, and it is also used in developing new materials and chemical processes.

Scientific Research Applications

This compound is unique because of its specific substitution pattern and the presence of a piperidine ring and a benzonitrile group. The synthesis of this compound typically involves the reaction of 4,4-difluoropiperidine with benzonitrile under specific conditions. One common method includes using 4,4-difluoropiperidine-1-carbonyl chloride as an intermediate.

Chemistry this compound serves as a building block in creating more complex organic structures.

Biology This compound is studied regarding its biological activities and how it interacts with different biomolecules.

Medicine There is ongoing research to explore its potential use as a pharmaceutical intermediate or even as an active ingredient in drugs.

Industry It plays a role in creating new materials and refining chemical processes.

Orexin Receptor Antagonists

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

3-(1-Hydroxy-1-methylethyl)benzonitrile

- Structure : Benzonitrile with a hydroxyl-containing substituent (1-hydroxy-1-methylethyl).

- Comparison :

- Polarity : The hydroxyl group increases polarity, improving aqueous solubility but reducing membrane permeability compared to the fluorinated piperidine derivative.

- Stability : Hydroxyl groups are prone to oxidation or glucuronidation, whereas the difluoropiperidine group enhances metabolic resistance .

ND-14 (4-(3-(4-(3-Cyanopropyl)-3-fluorophenyl)-4,4-dimethyl-5-oxo-2-thioxo-imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile)

- Structure: Combines a benzonitrile core with imidazolidinone and trifluoromethyl substituents.

- Synthesis: Both compounds utilize nitrile intermediates, but ND-14 requires microwave-assisted synthesis, indicating higher reactivity in its pathway .

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)

- Structure : Pyrazole-based nitrile with trifluoromethyl and sulfinyl groups.

- Comparison :

4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives

- Structure: Benzonitrile linked to phenoxazine and carbazole groups.

- Comparison :

Research Findings and Trends

- Metabolic Stability : Fluorinated piperidine derivatives exhibit prolonged half-lives compared to hydroxylated analogs, as seen in pharmacokinetic studies of ND-14 and related compounds .

- Synthetic Complexity : Microwave-assisted synthesis (e.g., ND-14) highlights the reactivity of nitrile intermediates, whereas traditional methods suffice for simpler benzonitriles .

- Application Specificity : Trifluoromethyl and sulfinyl groups dominate agrochemical design, while piperidine and carbazole groups align with pharmaceuticals and materials science, respectively .

Biological Activity

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and applications in various fields.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Piperidine Ring : The difluoropiperidine moiety is synthesized through nucleophilic substitution reactions.

- Carbonyl Introduction : The carbonyl group is introduced via acylation reactions.

- Benzonitrile Coupling : The final product is formed by coupling the piperidine derivative with benzonitrile.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown activity against HIV-1 and other viruses. The compound's structure suggests it may interact with viral enzymes or receptors, inhibiting their function and thereby reducing viral replication .

Antimicrobial Properties

Studies have also explored the antimicrobial effects of similar piperidine derivatives. These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication or bacterial metabolism.

- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways, potentially leading to altered cell proliferation or apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activities of piperidine derivatives similar to this compound:

- Antiviral Screening : A study evaluated the antiviral efficacy of various piperidine derivatives against HIV-1 and found that certain modifications enhanced their activity significantly .

- Antimicrobial Testing : Another study reported that compounds with similar structures exhibited potent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

- Cytotoxicity Assessment : Compounds were tested for cytotoxicity in human cell lines, revealing a selective toxicity profile where some derivatives showed low cytotoxicity at therapeutic concentrations .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step pathways. Key steps include:

- Piperidine Functionalization : Introducing difluoro groups to the piperidine ring via halogenation or fluorination reagents (e.g., DAST or Deoxo-Fluor).

- Carbonyl Coupling : Reacting 4,4-difluoropiperidine with a benzonitrile derivative using coupling agents like EDCI/HOBt or carbodiimides.

- Optimization : Yield and purity depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to avoid side reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling) .

One-step synthesis is less common but feasible using pre-functionalized building blocks and high-throughput screening to optimize conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm piperidine ring substitution patterns (e.g., 4,4-difluoro protons as doublets near δ 4.5–5.0 ppm) and benzonitrile integration. Carbonyl carbons appear ~δ 165–175 ppm .

- 19F NMR : Resolves difluoropiperidine signals (e.g., two distinct fluorine environments at δ -70 to -90 ppm) .

- FT-IR : Detects C≡N stretching (~2220–2240 cm⁻¹) and carbonyl (C=O) vibrations (~1680–1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of CO or F groups) .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., benzonitrile derivatives).

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Docking :

- Use AutoDock Vina to model interactions with biological targets (e.g., peroxiredoxin 5 or kinase enzymes).

- Validate docking poses with MD simulations and compare binding affinities (ΔG) to experimental IC₅₀ values .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in structural elucidation?

Methodological Answer:

- Iterative Refinement : Adjust computational parameters (e.g., basis sets in DFT) to align with experimental NMR/IR data .

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration, NMR for dynamic behavior).

- Error Analysis : Quantify discrepancies (e.g., bond length deviations >0.05 Å) and recalibrate force fields or solvation models .

Q. How does the electron-withdrawing difluoropiperidine group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity : Fluorine atoms reduce logP values, enhancing aqueous solubility (relevant for drug delivery) .

- Electronic Effects : The difluoropiperidine group stabilizes the carbonyl via inductive effects, shifting UV-Vis absorption maxima (e.g., λmax ~270–290 nm) .

- Biological Activity : Enhances binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) due to fluorine’s van der Waals interactions .

Q. What analytical approaches are used to resolve spectral overlaps in complex reaction mixtures containing this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Chromatography : Use HPLC with C18 columns (acetonitrile/water gradients) to separate isomers or byproducts. Monitor retention times and peak areas for quantification .

- Tandem MS/MS : Differentiate isobaric impurities via characteristic fragmentation pathways (e.g., benzonitrile loss at m/z 104) .

Q. How do steric and electronic factors impact the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the piperidine nitrogen increases electrophilicity, risking hydrolysis of the carbonyl group. Stability tests at pH 2–4 show <10% degradation over 24 hours .

- Basic Conditions : Deprotonation of benzonitrile’s α-hydrogens may lead to nucleophilic substitution. Use buffered solutions (pH 7–9) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.